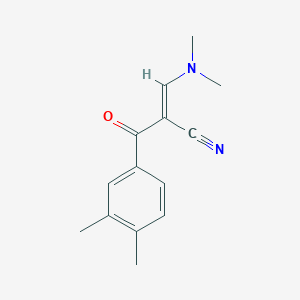
(E)-3-(dimethylamino)-2-(3,4-dimethylbenzoyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(dimethylamino)-2-(3,4-dimethylbenzoyl)prop-2-enenitrile is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-2-(3,4-dimethylbenzoyl)prop-2-enenitrile typically involves the condensation of a dimethylamino-substituted benzaldehyde with a nitrile-containing compound under basic conditions. Common reagents used in this synthesis include:
- Dimethylamine
- 3,4-dimethylbenzaldehyde
- Acetonitrile
- Base (e.g., sodium hydroxide or potassium carbonate)
The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(dimethylamino)-2-(3,4-dimethylbenzoyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to an alcohol or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(dimethylamino)-2-(3,4-dimethylbenzoyl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(dimethylamino)-2-(benzoyl)prop-2-enenitrile
- (E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile
- (E)-3-(dimethylamino)-2-(2,4-dimethylbenzoyl)prop-2-enenitrile
Uniqueness
(E)-3-(dimethylamino)-2-(3,4-dimethylbenzoyl)prop-2-enenitrile is unique due to the presence of both dimethylamino and 3,4-dimethylbenzoyl groups, which can influence its reactivity and properties. These structural features might confer specific advantages in certain applications, such as increased stability or enhanced biological activity.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-2-(3,4-dimethylbenzoyl)prop-2-enenitrile |
InChI |
InChI=1S/C14H16N2O/c1-10-5-6-12(7-11(10)2)14(17)13(8-15)9-16(3)4/h5-7,9H,1-4H3/b13-9+ |
InChI Key |
DVJLHUYEQFNZOF-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C(=C/N(C)C)/C#N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(=CN(C)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



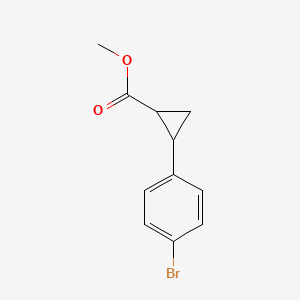
![4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde](/img/structure/B12282047.png)
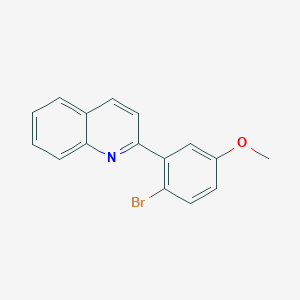
![(3E)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12282062.png)
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(phenylmethoxy)phenoxy]methyl]piperidine](/img/structure/B12282075.png)

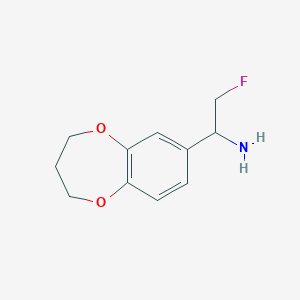
![2-[(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B12282091.png)
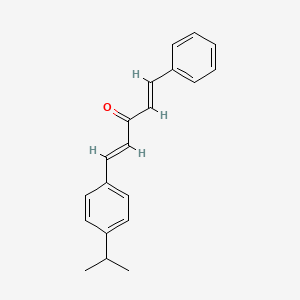
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12282105.png)

![3-Bromo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole](/img/structure/B12282120.png)
![6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B12282123.png)
